molecular formula C18H12ClN3O3S B2731489 N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide CAS No. 2034435-99-7

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide

Cat. No.: B2731489
CAS No.: 2034435-99-7
M. Wt: 385.82
InChI Key: HWQLUHMEDMCXEE-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural components, including a chlorinated phenyl ring, a cyanophenyl group, and a thiophene-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Chlorinated Phenyl Intermediate: : The initial step involves the chlorination of a phenyl ring, followed by the introduction of a cyano group. This can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas and cyanogen bromide.

  • Synthesis of the Thiophene-Furan Moiety: : The thiophene and furan rings are synthesized separately, often through cyclization reactions involving sulfur and oxygen-containing precursors. These rings are then linked via a methylene bridge using a Friedel-Crafts alkylation reaction.

  • Coupling of Intermediates: : The final step involves coupling the chlorinated phenyl intermediate with the thiophene-furan moiety through an oxalamide linkage. This is typically achieved using oxalyl chloride and a suitable base such as triethylamine under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans with additional oxygen functionalities.

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine or other reduced forms using reagents like lithium aluminum hydride.

  • Substitution: : The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones, and hydroxylated furans.

    Reduction: Amines and reduced nitriles.

    Substitution: Azides, thiols, and other substituted phenyl derivatives.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.

  • Materials Science: : The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

  • Organic Synthesis: : It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, inhibiting their activity through binding to active sites or allosteric sites.

    Materials Science: Its electronic properties are influenced by the conjugation of the thiophene and furan rings, affecting its conductivity and photovoltaic behavior.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-cyanophenyl)-N2-(phenyl)oxalamide: Lacks the thiophene-furan moiety, resulting in different electronic properties.

    N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-yl)oxalamide: Contains a thiophene ring but not the furan ring, affecting its reactivity and applications.

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is unique due to the combination of its structural components, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and electronic characteristics.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c19-12-4-3-11(9-20)14(8-12)22-18(24)17(23)21-10-13-5-6-15(25-13)16-2-1-7-26-16/h1-8H,10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQLUHMEDMCXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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